

6-Chlorophenanthridine CAS number 15679-03-5

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Compound of Interest

Compound Name: 6-Chlorophenanthridine

Cat. No.: B098449

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An In-depth Technical Guide to 6-Chlorophenanthridine

CAS Number: 15679-03-5

This technical guide provides a comprehensive overview of **6-Chlorophenanthridine**, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, spectroscopic data, and potential biological applications based on the activities of structurally related compounds.

Physicochemical and Structural Data

6-Chlorophenanthridine is an organic compound featuring a phenanthridine core substituted with a chlorine atom at the 6-position.^[1] It typically appears as a light beige solid and is valued as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials.^{[1][2]} The presence of the chlorine atom at a key position on the stable aromatic system provides a reactive site for further chemical modifications, making it a valuable building block for complex molecular construction.^{[2][3]}

Table 1: Physicochemical Properties of **6-Chlorophenanthridine**

Property	Value	Source(s)
CAS Number	15679-03-5	[4]
Molecular Formula	C ₁₃ H ₈ ClN	[5][6]
Molecular Weight	213.66 g/mol	[4][5]
Appearance	Light beige solid	[2]
Melting Point	117-118 °C	[7]
Boiling Point (Predicted)	377.7 ± 15.0 °C	[7]
Density (Predicted)	1.312 ± 0.06 g/cm ³	[7]
pKa (Predicted)	2.36 ± 0.40	[6][7]
XLogP3-AA	4.4	[4]

Synthesis of 6-Chlorophenanthridine

The most common laboratory synthesis of **6-Chlorophenanthridine** involves the chlorination of 6(5H)-phenanthridone. This method is efficient, providing a high yield of the desired product.

Experimental Protocol: Synthesis from 6(5H)-Phenanthridone[6]

Materials:

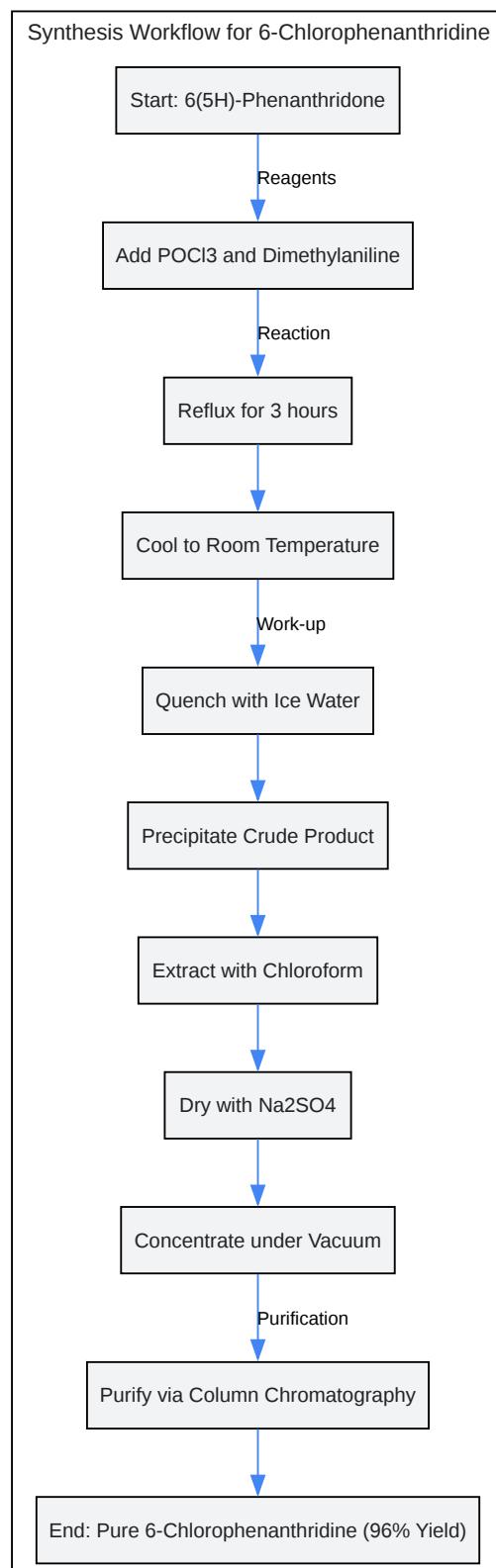
- 6(5H)-Phenanthridone (or Phenanthridin-6(5H)-one)
- Phosphoryl chloride (POCl₃)
- Dimethylaniline
- Chloroform
- Anhydrous sodium sulfate
- Silica gel for column chromatography

- Ice

Procedure:

- To a reaction flask containing 2.0 g of 6(5H)-phenanthridone, add 15 mL of phosphoryl chloride (POCl_3) and 0.63 mL of dimethylaniline.
- Heat the reaction mixture to reflux and maintain for 3 hours.
- After 3 hours, allow the reaction mixture to cool to room temperature.
- Slowly and cautiously pour the cooled reaction solution into ice water to precipitate the solid product.
- Extract the solid product from the aqueous mixture using chloroform. Combine the organic phases.
- Dry the combined organic phase over anhydrous sodium sulfate.
- Filter to remove the desiccant and concentrate the filtrate to dryness under reduced pressure.
- Purify the resulting crude product by column chromatography using chloroform as the eluent to afford the pure **6-Chlorophenanthridine**.

Yield: 2.1 g (96%)[6]



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Caption: Synthesis workflow for **6-Chlorophenanthridine**.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **6-Chlorophenanthridine**.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons.

Table 2: ¹H NMR Spectral Data for **6-Chlorophenanthridine**[6]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.63 - 8.60	d	1H	Aromatic H
8.55 - 8.52	d	1H	Aromatic H
8.50 - 8.48	d	1H	Aromatic H
8.11 - 8.09	d	1H	Aromatic H
7.94 - 7.92	t	1H	Aromatic H
7.79 - 7.66	m	3H	Aromatic H

Solvent: CDCl₃,

Standard: TMS,

Frequency: 300 MHz

Mass Spectrometry (Predicted)

Predicted mass spectrometry data provides insight into the compound's fragmentation and ionization behavior.

Table 3: Predicted Collision Cross Section (CCS) Data[8]

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	214.04181	140.7
[M+Na] ⁺	236.02375	153.0
[M-H] ⁻	212.02725	145.2
[M] ⁺	213.03398	144.3

Other Expected Spectroscopic Features

- ¹³C NMR: The spectrum is expected to show 13 distinct signals in the aromatic region (typically 120-150 ppm), with quaternary carbons appearing as weaker signals.
- Infrared (IR) Spectroscopy: Expected characteristic peaks include C-H stretching for aromatic rings (~3050-3100 cm⁻¹), C=C and C=N stretching in the aromatic system (~1450-1600 cm⁻¹), and a C-Cl stretching vibration (typically below 800 cm⁻¹).

Biological Activity and Potential Applications

While specific biological activity data for **6-Chlorophenanthridine** is not widely available in the public domain, the phenanthridine scaffold is a well-established pharmacophore with a broad range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antifungal effects. The introduction of different substituents at the C-6 position is known to significantly influence the cytotoxic activity of phenanthridine derivatives.[9]

Anticancer Potential

Many phenanthridine and benzo[c]phenanthridine alkaloids, such as sanguinarine, are known to exhibit potent cytotoxicity against various cancer cell lines.[10][11] These compounds often act by intercalating with DNA, inhibiting topoisomerases, arresting the cell cycle, and inducing apoptosis.[10] Given these precedents, **6-Chlorophenanthridine** serves as a key intermediate for the synthesis of novel phenanthridine derivatives with potential anticancer properties.

Table 4: In Vitro Cytotoxicity (IC₅₀) of Structurally Related Phenanthridine Derivatives

Compound	Cell Line	Cancer Type	IC ₅₀ (μM)	Source
Phenanthridine Derivative 8a	MCF-7	Breast Cancer	0.28 ± 0.08	[11]
Phenanthridine Derivative 8a	PC3	Prostate Cancer	0.52 ± 0.04	[11]
Phenanthridine Derivative 8a	HeLa	Cervical Cancer	0.81 ± 0.15	[11]
Phenanthridine Derivative 8m	HepG2	Liver Cancer	0.39 ± 0.08	[11]
Sanguinarine (Reference)	MCF-7	Breast Cancer	1.77 ± 0.06	[11]
Sanguinarine (Reference)	HeLa	Cervical Cancer	3.5	[9]

Note: The compounds listed are complex derivatives of the phenanthridine core, not **6-Chlorophenanthridine** itself. Data is presented for contextual purposes.

Representative Experimental Protocols for Biological Assays

The following are standard, detailed protocols for evaluating the potential biological activities of compounds like **6-Chlorophenanthridine**.

Protocol 1: MTT Assay for Cytotoxicity (IC₅₀ Determination)[9][13]

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- 96-well flat-bottom microplates
- Human cancer cell line (e.g., MCF-7)

- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Test compound (**6-Chlorophenanthridine**) dissolved in DMSO
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Prepare serial dilutions of the test compound in culture medium.
- Remove the medium from the wells and add 100 μ L of the prepared compound dilutions (and a vehicle control, e.g., 0.1% DMSO) to the cells.
- Incubate the plate for another 24-72 hours.
- After incubation, add 10 μ L of the MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully aspirate the medium containing MTT and add 100 μ L of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)[10][14]

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

- 96-well round-bottom microtiter plates
- Bacterial strain (e.g., *Staphylococcus aureus*)
- Growth medium (e.g., Mueller-Hinton Broth)
- Test compound dissolved in a suitable solvent (e.g., DMSO)
- Sterile saline or PBS
- Spectrophotometer

Procedure:

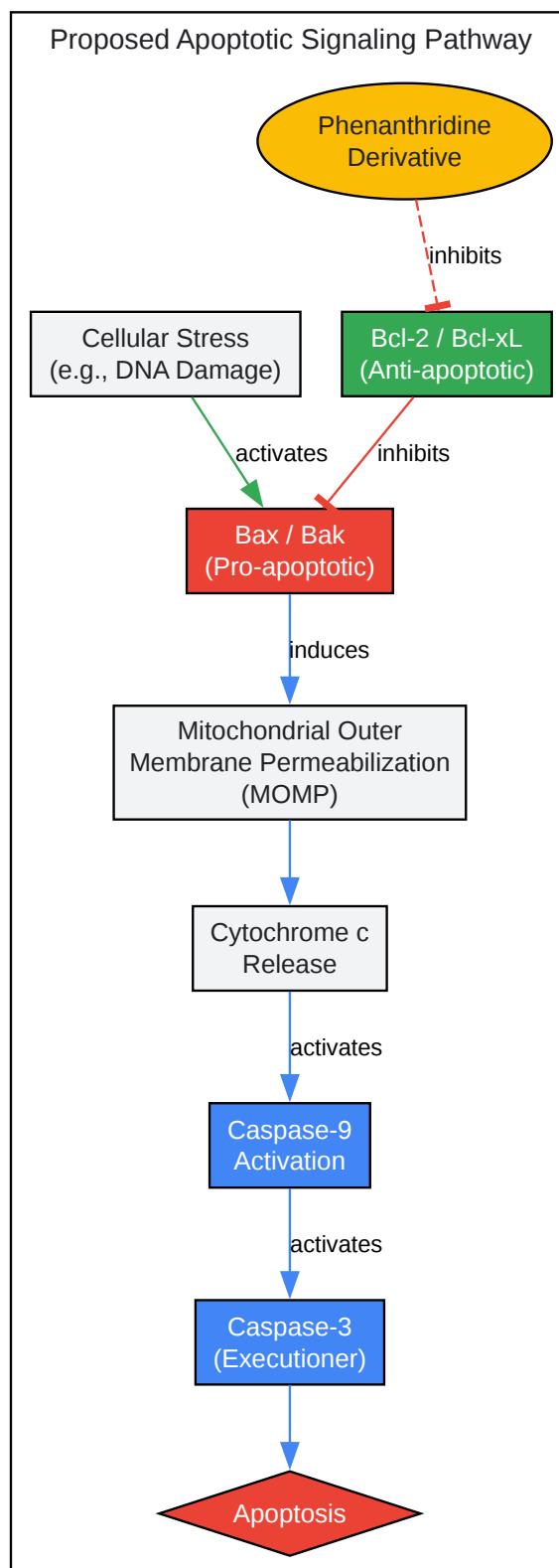
- Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5×10^8 CFU/mL).
- Dilute this suspension in the growth medium to achieve a final concentration of approximately 5×10^5 CFU/mL.
- In a 96-well plate, add 100 μ L of growth medium to all wells.
- Add 100 μ L of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
- Perform a two-fold serial dilution by transferring 100 μ L from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 μ L from column 10. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).

- Inoculate wells in columns 1-11 with 5 μ L of the diluted bacterial suspension.
- Seal the plate and incubate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Potential Mechanism of Action

The primary anticancer mechanism for many phenanthridine alkaloids involves the induction of apoptosis, or programmed cell death.^[10] This is often mediated through the intrinsic (mitochondrial) pathway, which is tightly regulated by the Bcl-2 family of proteins.^{[1][5]} This family includes pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2 and Bcl-xL).^[1] The ratio of these proteins determines the cell's fate.^[7]

Anticancer phenanthridines can disrupt the balance by inhibiting anti-apoptotic proteins like Bcl-2. This frees pro-apoptotic proteins like Bax to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).^[5] MOMP results in the release of cytochrome c into the cytosol, which then triggers the activation of a caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately leading to cell death.^[6]



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Caption: Intrinsic apoptosis pathway modulated by phenanthridines.

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